MC2392 was developed as part of research focused on enhancing the therapeutic efficacy against acute myeloid leukemia. It belongs to a class of compounds known as hydroxamic acid derivatives, which are recognized for their ability to inhibit histone deacetylases. The compound is classified as a hybrid molecule due to its dual action mechanism—acting both as a retinoid and a histone deacetylase inhibitor.
The synthesis of MC2392 involves several key steps that integrate the structures of its parent compounds: MS-275 (a histone deacetylase inhibitor) and all-trans retinoic acid (a retinoid). The general procedure includes:
MC2392's molecular structure is characterized by a hydroxamic acid moiety linked to a retinoid backbone. This unique structure allows it to interact with both histone deacetylases and retinoic acid receptors.
MC2392 undergoes several chemical reactions that are pivotal for its function:
The mechanism by which MC2392 induces cell death involves several steps:
Relevant analyses indicate that MC2392 exhibits cytotoxicity towards cancer cells while showing reduced effects on normal cells, highlighting its potential for selective cancer therapy .
MC2392 has significant potential applications in cancer research and therapy:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4